2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile
Description
Molecular Formula: C₁₆H₁₆ClN₃ CAS No.: 337474-61-0 Structural Features: This compound belongs to the nicotinonitrile family, characterized by a pyridine core substituted with an amino group at position 2, a 2-chlorophenyl group at position 4, and an isobutyl chain at position 6 . The chlorophenyl group introduces electron-withdrawing effects, while the isobutyl substituent contributes steric bulk and lipophilicity. Applications: It is produced industrially (99% purity) and serves as a precursor in organic synthesis, particularly in pharmaceutical intermediates .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)7-11-8-13(14(9-18)16(19)20-11)12-5-3-4-6-15(12)17/h3-6,8,10H,7H2,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGWZVBUQOCBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile typically involves a multi-step process. One common synthetic route includes the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature in ethanol, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amino or chlorophenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 4 and 6, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:
Physicochemical and Crystallographic Insights
- Lipophilicity : The isobutyl group in the target compound enhances lipophilicity compared to analogs with methoxyphenyl or cyclopropyl substituents .
- Solubility : Methoxy-substituted derivatives (e.g., 3f) exhibit improved aqueous solubility due to the polar methoxy group, whereas dichlorophenyl or naphthyl analogs show reduced solubility .
- Crystallography : The naphthyl-substituted analog () demonstrates significant dihedral angles (55.04–75.87°) between aromatic rings, leading to distinct crystal packing stabilized by N–H⋯N and C–H⋯N hydrogen bonds . In contrast, the target compound’s industrial-grade synthesis () suggests less stringent crystallization requirements.
Research Tools and Methodologies
- Crystallographic Software : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement and crystallographic analysis . ORTEP-3 provides graphical interfaces for molecular visualization, aiding in structural comparisons .
- Mass Spectrometry : ESI-MS data (e.g., m/z 336.8 for 3f) are critical for verifying molecular weights of analogs .
Biological Activity
2-Amino-4-(2-chlorophenyl)-6-isobutylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships, and cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by the presence of an amino group, a chlorophenyl substituent, and a cyano group. Its molecular structure is integral to its biological activity, influencing interactions with biological targets.
1. Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Notably, it has shown significant activity against breast cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 8.01 ± 0.5 |
| MCF-7 | 16.20 ± 1.3 | |
| Doxorubicin | MDA-MB-231 | 10.0 (reference) |
| MCF-7 | 15.0 (reference) |
The compound exhibited superior cytotoxicity compared to Doxorubicin in some instances, indicating its potential as an effective anticancer agent .
The mechanism through which this compound exerts its effects is primarily linked to its interaction with adenosine receptors (ARs). The A1 adenosine receptor (A1AR) has been identified as a significant target due to its role in various physiological processes and pathologies, including cancer progression and neuronal function . The compound acts as a selective antagonist for A1AR, which may contribute to its anticancer properties by modulating adenosine signaling pathways.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Group : Enhances receptor binding affinity.
- Chlorophenyl Substituent : Influences selectivity towards A1AR.
- Isobutyl Group : Contributes to lipophilicity and cellular uptake.
These features are critical for optimizing the compound's pharmacological profile and enhancing its therapeutic efficacy .
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation in MDA-MB-231 and MCF-7 cell lines .
- Neuroprotective Effects : Additional research indicated potential neuroprotective properties through modulation of adenosine receptors, suggesting implications for neurological disorders alongside cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
